molecular formula C17H19ClN4O2S B2740908 N1-(sec-butyl)-N2-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide CAS No. 899742-13-3

N1-(sec-butyl)-N2-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide

Cat. No. B2740908
M. Wt: 378.88
InChI Key: KEMMALGVXWKDTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(sec-butyl)-N2-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide is a useful research compound. Its molecular formula is C17H19ClN4O2S and its molecular weight is 378.88. The purity is usually 95%.
BenchChem offers high-quality N1-(sec-butyl)-N2-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(sec-butyl)-N2-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Methodologies and Applications

A Novel Synthetic Approach for Oxalamides : Mamedov et al. (2016) developed a novel synthetic method for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides via the Meinwald rearrangement and a new rearrangement sequence. This method is operationally simple and high-yielding, indicating its potential utility in synthesizing complex oxalamides, potentially including derivatives similar to the compound of interest (Mamedov et al., 2016).

Innovative Zinc(II) Complexes : Shaikh et al. (2019) synthesized and characterized a novel zinc(II) complex derived from an ONS-donor thio-Schiff base of acyl pyrazolone, showcasing how such complexes can be prepared and their potential cytotoxicity against certain cell lines. This research illustrates the potential biomedical applications of compounds structurally related to the target molecule (Shaikh et al., 2019).

Potential Biological Activities

Antitumor, Antifungal, and Antibacterial Activities : Titi et al. (2020) investigated the synthesis, characterization, and biological activities of pyrazole derivatives, highlighting their antitumor, antifungal, and antibacterial pharmacophore sites. This study suggests that compounds with a pyrazole core, similar to the compound of interest, may exhibit significant biological activities (Titi et al., 2020).

Molecular Docking and Biological Evaluation : Salian et al. (2017) performed a comprehensive study involving spectroscopic characterization, X-ray crystallography, Hirshfeld analysis, in vitro and in silico biological evaluation of thiazole nucleus integrated with pyrazoline scaffolds. Such research provides insights into the structural features crucial for biological activity and could be relevant for assessing the potential of the compound of interest in biological applications (Salian et al., 2017).

properties

IUPAC Name

N'-butan-2-yl-N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN4O2S/c1-3-10(2)19-16(23)17(24)20-15-13-8-25-9-14(13)21-22(15)12-6-4-5-11(18)7-12/h4-7,10H,3,8-9H2,1-2H3,(H,19,23)(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEMMALGVXWKDTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)C(=O)NC1=C2CSCC2=NN1C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(sec-butyl)-N2-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.